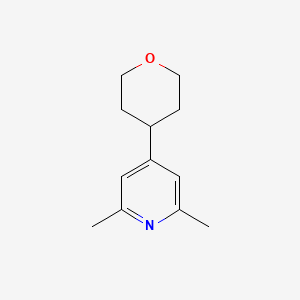
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at positions 2 and 6, and a tetrahydro-pyran-4-yl group at position 4 on the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with tetrahydro-4-pyranyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-pyran-4-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Pyridine derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It can be used as a precursor in the manufacture of dyes, pigments, and coatings.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2,6-Dimethylpyridine: Lacks the tetrahydro-pyran-4-yl group, making it less versatile in certain applications.
4-(Tetrahydro-pyran-4-yl)-pyridine: Lacks the methyl groups at positions 2 and 6, which can affect its chemical reactivity and biological activity.
2,6-Dimethyl-4-(tetrahydro-furan-4-yl)-pyridine: Contains a tetrahydro-furan-4-yl group instead of a tetrahydro-pyran-4-yl group, leading to differences in chemical and physical properties.
The presence of both the methyl groups and the tetrahydro-pyran-4-yl group in this compound makes it a unique compound with distinct properties and applications.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(oxan-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAIBBVQYAJERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2435932.png)
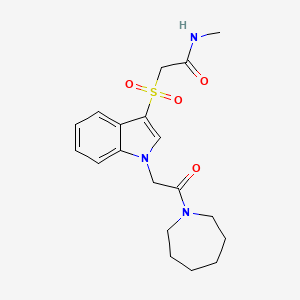
![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)
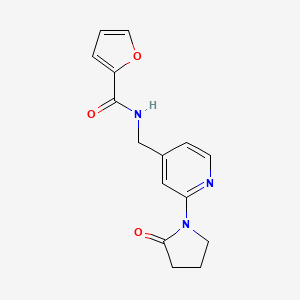

![methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B2435942.png)
![8-{4-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2435943.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)
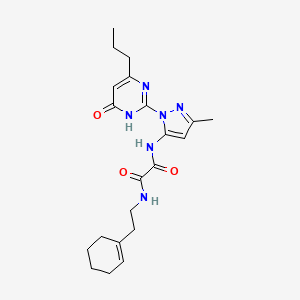
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)
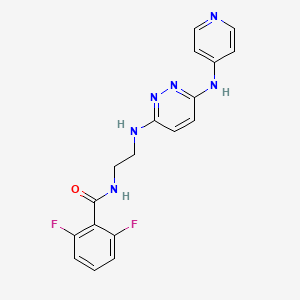
![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)
